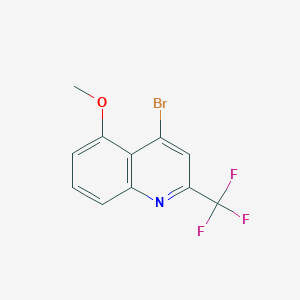
4-Bromo-5-methoxy-2-(trifluoromethyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5-methoxy-2-(trifluoromethyl)quinoline is a quinoline derivative characterized by the presence of bromine, methoxy, and trifluoromethyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-methoxy-2-(trifluoromethyl)quinoline typically involves multi-step organic reactions. One common method includes the bromination of 5-methoxy-2-(trifluoromethyl)quinoline using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-5-methoxy-2-(trifluoromethyl)quinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding quinones, while reduction reactions can modify the quinoline ring.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products
The major products formed depend on the type of reaction. For example, substitution reactions yield various substituted quinolines, while coupling reactions produce biaryl derivatives .
Aplicaciones Científicas De Investigación
4-Bromo-5-methoxy-2-(trifluoromethyl)quinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in studying enzyme interactions and cellular pathways.
Mecanismo De Acción
The mechanism of action of 4-Bromo-5-methoxy-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzyme active sites or receptor proteins, thereby modulating their activity. The trifluoromethyl group enhances its lipophilicity, allowing better cell membrane penetration and interaction with intracellular targets .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-6-methoxy-2-(trifluoromethyl)quinoline
- 5-Bromo-2-(trifluoromethyl)pyridine
- 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline
Uniqueness
4-Bromo-5-methoxy-2-(trifluoromethyl)quinoline is unique due to the specific positioning of its functional groups, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in designing molecules with specific biological activities and material properties .
Propiedades
Fórmula molecular |
C11H7BrF3NO |
|---|---|
Peso molecular |
306.08 g/mol |
Nombre IUPAC |
4-bromo-5-methoxy-2-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C11H7BrF3NO/c1-17-8-4-2-3-7-10(8)6(12)5-9(16-7)11(13,14)15/h2-5H,1H3 |
Clave InChI |
CERPSGWEQUJVTL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1C(=CC(=N2)C(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


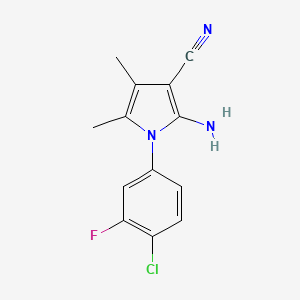

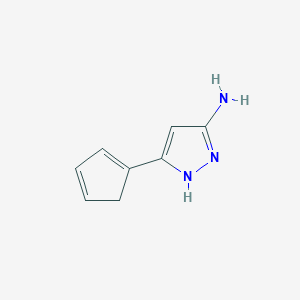
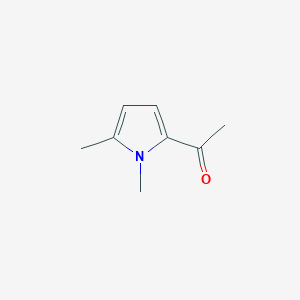


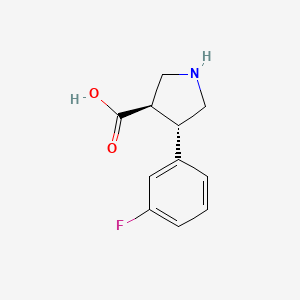
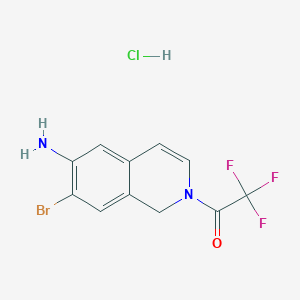

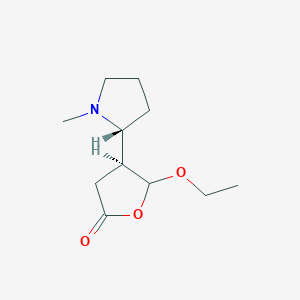
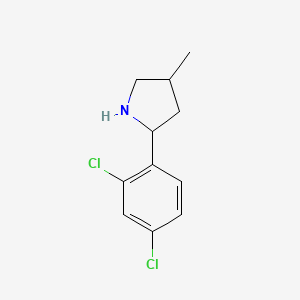
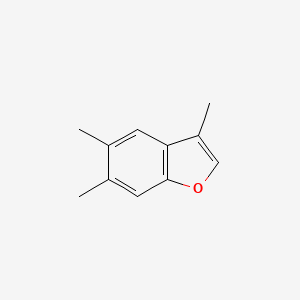
![1H-Pyrrole-2,5-dione, 1-[2-(4-chlorophenyl)ethyl]-](/img/structure/B15206821.png)

